4-Methoxyphenol (MEHQ, CAS 150-76-5), also known as hydroquinone monomethyl ether or Mequinol, is a phenolic antioxidant primarily utilized as a polymerization inhibitor. In industrial procurement, it is the global standard for stabilizing reactive unsaturated monomers—such as acrylates, methacrylates, acrylonitrile, and styrene—during storage and transport . Typically dosed at concentrations between 10 and 300 ppm, MEHQ functions by scavenging peroxy radicals in the presence of dissolved oxygen [1]. Beyond its dominant role in bulk chemical stabilization, high-purity grades of 4-Methoxyphenol are also procured as active pharmaceutical ingredients (APIs) for dermatological depigmentation formulations due to its specific interactions with melanogenesis pathways[2].
Substituting MEHQ with other common inhibitors like Hydroquinone (HQ) or Phenothiazine (PTZ) fundamentally alters downstream processability. HQ and PTZ are highly effective process inhibitors but impart severe yellowing or darkening to the monomer, making them unsuitable for optically clear polymer applications [1]. Furthermore, HQ strongly retards polymerization even in the presence of initiators, frequently forcing manufacturers to perform costly and time-consuming alkaline washes or vacuum distillation to remove the inhibitor before use [2]. MEHQ, by contrast, maintains a low color profile and its inhibitory effect can be easily overpowered by adding an excess of free-radical initiator or by purging the system of oxygen, allowing polymerization to proceed without a dedicated removal step .
A primary procurement advantage of MEHQ over Hydroquinone (HQ) is its behavior during the initiation phase of polymerization. While HQ effectively terminates radicals and severely retards chain growth, necessitating physical removal (e.g., via basic alumina columns or caustic washing), MEHQ's inhibition can be overcome simply by adding a free-radical initiator in excess of the MEHQ concentration [1]. This allows the induction period to pass rapidly, enabling polymerization to proceed directly in the stabilized monomer .
| Evidence Dimension | Requirement for pre-polymerization removal |
| Target Compound Data | MEHQ (Removal optional; overcome by excess initiator) |
| Comparator Or Baseline | Hydroquinone (HQ) (Requires alkaline wash or distillation) |
| Quantified Difference | Eliminates 1 purification unit operation prior to polymerization. |
| Conditions | Standard free-radical polymerization of acrylates/methacrylates. |
Eliminating the inhibitor removal step reduces process time, limits monomer waste, and prevents premature polymerization inside purification columns.
For the production of clear plastics (like PMMA) and UV-curable coatings, the inhibitor must not discolor the monomer. Commercial MEHQ is specified to maintain a color profile of ≤ 40 APHA (when measured as a 50% solution in acetone) [1]. In contrast, inhibitors like HQ and Phenothiazine (PTZ) are highly colored and cause severe yellowing or darkening of the monomer matrix upon oxidation .
| Evidence Dimension | Color contribution to monomer |
| Target Compound Data | MEHQ (≤ 40 APHA, low color) |
| Comparator Or Baseline | HQ / PTZ (High color / severe yellowing) |
| Quantified Difference | Maintains optical clarity suitable for transparent coatings and plastics. |
| Conditions | Monomer storage and transport at ambient conditions. |
Procurement of MEHQ ensures that the final polymerized products do not suffer from antioxidant-induced discoloration, preserving optical performance.
MEHQ does not react directly with carbon-centered monomer radicals; it requires dissolved oxygen to form peroxy radicals first. The mechanism requires an equimolar ratio of dissolved oxygen to inhibitor (e.g., 10 ppm O2 is required to activate 40 ppm MEHQ) . This contrasts with PTZ, which inhibits polymerization even in the complete absence of oxygen [1]. This oxygen dependence allows operators to deactivate MEHQ's inhibitory effect simply by purging the reactor with nitrogen.
| Evidence Dimension | Oxygen dependence for inhibition |
| Target Compound Data | MEHQ (Requires equimolar dissolved O2 to function) |
| Comparator Or Baseline | Phenothiazine (PTZ) (Effective in the absence of oxygen) |
| Quantified Difference | MEHQ allows polymerization initiation upon nitrogen purging; PTZ continues to inhibit. |
| Conditions | Aerobic storage vs. Anaerobic polymerization reactor. |
Buyers can utilize MEHQ to stabilize monomers during aerobic transport, and easily deactivate its inhibitory effect by inerting the system before polymerization.
In dermatological applications, 4-Methoxyphenol (Mequinol) is utilized as a depigmenting agent. When compared to the gold standard Hydroquinone (HQ) or Monobenzyl ether of hydroquinone (MBEH), 4-Methoxyphenol demonstrates comparable melanocytotoxic properties and tyrosinase inhibition, but with a significantly lower incidence of severe skin irritation and contact dermatitis [1].
| Evidence Dimension | Side-effect profile vs Efficacy |
| Target Compound Data | 4-Methoxyphenol (Comparable efficacy, lower severe irritation) |
| Comparator Or Baseline | Monobenzyl ether of hydroquinone (MBEH) / HQ (Higher cytotoxicity and irritation) |
| Quantified Difference | Reduced incidence of severe contact dermatitis while maintaining clinical depigmentation. |
| Conditions | Topical application for vitiligo or hyperpigmentation. |
For pharmaceutical procurement, MEHQ offers a safer therapeutic index for long-term depigmentation therapies compared to harsher HQ derivatives.
MEHQ is the optimal choice for stabilizing reactive monomers (e.g., methyl methacrylate, butyl acrylate) during transport. Its oxygen-dependent mechanism and low color profile allow it to prevent spontaneous polymerization during aerobic storage without permanently poisoning the monomer for downstream use.
Because MEHQ maintains a color profile of ≤ 40 APHA, it is the preferred inhibitor for formulating photo-cured 3D printing resins, optical adhesives, and clear coatings where the severe yellowing caused by Hydroquinone (HQ) or Phenothiazine (PTZ) would ruin the final product's optical clarity [1].
In industrial polymerization where minimizing unit operations is critical, MEHQ is selected because its inhibition can be overcome by adding an excess of free-radical initiator. This eliminates the need for the costly and time-consuming alkaline washing or distillation steps required to remove HQ [2].
Mequinol (high-purity 4-Methoxyphenol) is procured as an active pharmaceutical ingredient (API) for topical depigmentation creams. It is chosen over Monobenzyl ether of hydroquinone (MBEH) for patients requiring effective tyrosinase inhibition but who cannot tolerate the severe contact dermatitis associated with harsher phenolic derivatives [3].
Irritant